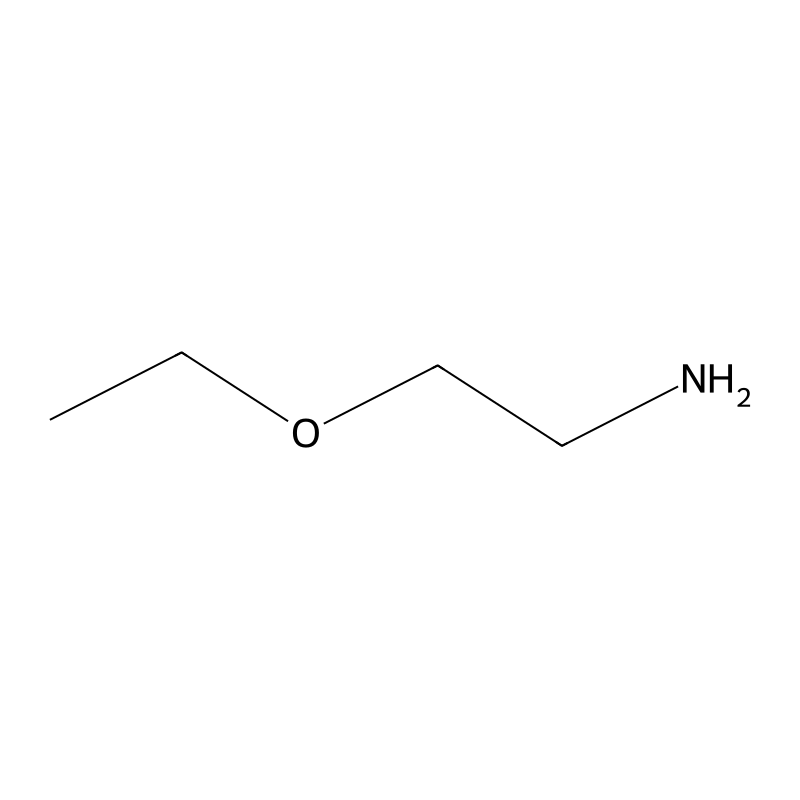

2-Ethoxyethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Ethoxyethylamine is an organic compound with the molecular formula C₄H₁₁NO. It is classified as an amine, specifically a primary amine, and features an ethoxy group attached to an ethylamine backbone. This compound appears as a clear, colorless liquid and is known for its distinctive odor. 2-Ethoxyethylamine is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and industry .

Precursor for Medicinal Chemistry Research

2-EEA is a valuable building block in the synthesis of several classes of pharmaceutically relevant compounds, including:

- Antidepressants: Studies have explored the potential of 2-EEA derivatives as novel antidepressants due to their ability to interact with specific neurotransmitter systems in the brain [].

- Anticonvulsants: Research suggests that certain 2-EEA derivatives exhibit anticonvulsant activity, making them potential candidates for treating epilepsy [].

- Anticancer agents: Some 2-EEA derivatives have shown promising cytotoxic (cell-killing) effects against cancer cell lines, warranting further investigation for their potential as anticancer agents [].

These examples highlight the potential of 2-EEA as a starting material for the development of novel therapeutic agents in various fields.

Research on the Biological Activity of 2-Ethoxyethylamine

While the primary application of 2-EEA lies in its role as a precursor, limited research has directly explored its biological properties. Some studies suggest that 2-EEA might possess:

- N-Alkylation: It can react with alkyl halides to form N-alkylated derivatives.

- Acylation: It can undergo acylation with carboxylic acids or acid chlorides, forming amides.

- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines.

- Dehydrohalogenation: In the presence of bases, it can eliminate hydrogen halides from certain substrates.

These reactions highlight its utility as a building block in organic synthesis .

Several methods exist for synthesizing 2-Ethoxyethylamine:

- Direct Amination: Ethanolamine can be reacted with ethylene oxide under basic conditions to yield 2-Ethoxyethylamine.

- Reduction of Ethoxyethylamide: The corresponding amide can be reduced using lithium aluminum hydride or other reducing agents.

- Using Ethoxyethanol: A common method involves the reaction of 2-ethoxyethanol with ammonia or amines in the presence of catalysts such as copper-cobalt supported on alumina .

These methods highlight the compound's synthetic versatility.

2-Ethoxyethylamine serves multiple roles in various industries:

- Intermediate in Synthesis: It is used as a precursor for manufacturing agrochemicals, pharmaceuticals, and surfactants.

- Solvent: The compound's solvent properties make it useful in formulations requiring polar aprotic solvents.

- Chemical Reagent: It acts as a reagent in organic synthesis for producing more complex molecules.

Its diverse applications underscore its importance in both industrial and laboratory settings .

Interaction studies involving 2-Ethoxyethylamine primarily focus on its reactivity with other chemical entities. For example:

- Reactivity with Acids: It can form salts with strong acids, which may alter its solubility and reactivity profiles.

- Biological Interactions: Preliminary studies indicate potential interactions with neurotransmitter systems, although detailed pharmacological profiling remains necessary.

Understanding these interactions is crucial for optimizing its use in various applications .

Several compounds share structural features with 2-Ethoxyethylamine, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethanolamine | C₂H₇NO | Simple primary amine; used in personal care products. |

| Diethanolamine | C₄H₁₅N₃O₂ | Contains two ethanol groups; used as surfactant. |

| 2-Aminoethanol | C₂H₇NO₂ | Similar structure; used as a solvent and intermediate. |

Uniqueness of 2-Ethoxyethylamine:

- The ethoxy group confers unique solubility characteristics compared to simpler amines.

- Its ability to participate in diverse

The development of 2-ethoxyethylamine can be contextualized within the broader history of functionalized amines and ethers in organic chemistry. While the exact first synthesis of 2-ethoxyethylamine isn't explicitly documented in the provided literature, its emergence likely followed the industrial development of ethylene oxide processes in the early 20th century. The history of related compounds provides valuable context - ethylene oxide was first reported in 1859 by French chemist Charles-Adolphe Wurtz through the treatment of 2-chloroethanol with potassium hydroxide. The industrial production of ethylene oxide expanded significantly after Theodore Lefort developed direct oxidation of ethylene in 1931, which subsequently enabled more efficient production of various derivatives including ethoxyethylamines.

Position in Synthetic Chemistry Literature

2-Ethoxyethylamine occupies an important position in synthetic chemistry, appearing in both academic literature and industrial patents as:

- A versatile building block for complex molecular synthesis

- A key intermediate in pharmaceutical development

- A reactant in various chemical transformations requiring amine functionality

Patent literature highlights its industrial significance, with multiple patents describing novel synthesis routes and applications. For example, patent CN101328130B details specific methods for its preparation using catalytic processes that emphasize efficiency and selectivity. Such industrial interest underscores its practical importance in chemical manufacturing.

Current Research Landscape Analysis

The current research landscape surrounding 2-ethoxyethylamine focuses on several key areas:

- Development of improved synthesis methods with higher yields, better selectivity, and more environmentally friendly processes, as evidenced by patents like CN101328130B

- Exploration of its utility in pharmaceutical applications, particularly as a component in drug candidates targeting specific receptors

- Investigation of its reactivity patterns and potential for creating libraries of derivatives with modified properties

Recent research published in the Journal of Medicinal Chemistry demonstrates its application in fluorescent antagonists, where the linear 2-ethoxyethylamine substituent extends toward basic amino acid triads in receptor binding poses. This exemplifies the compound's continued relevance in contemporary medicinal chemistry.

Theoretical Significance in Amine Chemistry

From a theoretical perspective, 2-ethoxyethylamine provides valuable insights into several fundamental aspects of amine chemistry:

- The influence of ether functionality on amine basicity and nucleophilicity

- Structure-activity relationships in molecules containing both polar ether linkages and nucleophilic amine groups

- The interplay between hydrophilic and lipophilic properties within a single small molecule

As a primary aliphatic amine, it follows classical reactivity patterns described for this compound class, including nucleophilic substitutions, acylation reactions, and coordination with metal ions. Its behavior also illuminates how adjacent functional groups can modulate the chemical properties of the primary amine.

Catalytic Approaches to Synthesis

Cu-Co/Al₂O₃-Diatomite Catalytic Systems

The Cu-Co/Al₂O₃-diatomite catalytic system represents a cornerstone in modern 2-ethoxyethylamine production. This heterogeneous catalyst combines copper-cobalt alloys supported on an alumina-diatomite matrix, which enhances surface area and thermal stability [5]. The synthesis involves the reaction of 2-ethoxyethanol with ammonia and hydrogen in a fixed-bed reactor at temperatures of 180–220°C and pressures of 2–5 MPa [5]. The diatomite component improves pore structure, facilitating reactant diffusion and reducing catalyst deactivation.

Table 1: Optimal Reaction Parameters for Cu-Co/Al₂O₃-Diatomite Systems

| Parameter | Range |

|---|---|

| Temperature | 180–220°C |

| Pressure | 2–5 MPa |

| Ammonia-to-Alcohol Ratio | 3:1–5:1 |

| Space Velocity | 0.5–1.5 h⁻¹ |

The continuous feeding of 2-ethoxyethanol, ammonia, and hydrogen into a preheater ensures uniform vaporization before entering the reactor [5]. Post-reaction, the product is condensed and separated into gas and liquid phases, yielding 2-ethoxyethylamine with >90% purity [5].

Heterogeneous Catalyst Development

Recent efforts have explored alternative supports, such as mesoporous silica and zeolites, to improve catalyst longevity. The alumina-diatomite matrix in Cu-Co systems prevents metal sintering, while acidic sites on the support promote ammonia activation [5]. Characterization studies using X-ray diffraction (XRD) and temperature-programmed reduction (TPR) confirm the formation of Cu-Co alloy phases, which are critical for hydrogen dissociation and nitro group reduction [5].

Reaction Parameter Optimization

Key parameters influencing yield include:

- Temperature: Elevated temperatures (>200°C) favor ammonia dissociation but risk side reactions like ether cleavage.

- Pressure: Higher pressures (up to 5 MPa) enhance hydrogen solubility, accelerating hydrogenation [5].

- Residence Time: Adjusting space velocity balances conversion efficiency and throughput.

Alternative Synthetic Routes

Direct Amination Processes

Direct amination of 2-ethoxyethanol with aqueous ammonia under catalytic conditions offers a single-step route. However, this method requires rigorous water removal to prevent hydrolysis of the ethoxy group [5].

Reduction-Based Methodologies

Reduction of 2-ethoxy nitroethane using hydrogen and Raney nickel catalysts has been explored, though competing reduction of the ethoxy group limits practicality [5].

Nucleophilic Substitution Approaches

Tosylate intermediates, such as 2-ethoxyethyl tosylate, react with ammonia in polar aprotic solvents (e.g., DMF) to yield 2-ethoxyethylamine. This route achieves ~75% yield but generates stoichiometric waste [4].

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Key Challenges |

|---|---|---|

| Catalytic Amination | >90 | Catalyst cost |

| Nucleophilic Substitution | 75 | Tosylate synthesis complexity |

| Reduction | 60 | Side reactions |

Continuous Flow Synthesis Innovations

Process Engineering Considerations

Continuous flow systems integrate preheaters, fixed-bed reactors, and centrifugal separators to maintain steady-state conditions. The patent-pending design in [5] uses a multitubular reactor with staggered catalyst beds to minimize pressure drop and hotspot formation.

Scale-Up Methodologies

Pilot-scale studies demonstrate that maintaining a space velocity of 1.0 h⁻¹ and a gas-to-liquid ratio of 10:1 ensures consistent product quality during scale-up [5]. Computational fluid dynamics (CFD) models optimize flow distribution across reactor tubes.

Industrial Production Advancements

Modern plants employ automated control systems to regulate temperature gradients and reactant feed rates. Advanced gas-liquid separators reduce ammonia carryover, enabling >95% recovery of unreacted hydrogen for reuse [5].

The formation pathways of 2-ethoxyethylamine have been extensively studied through various mechanistic approaches, revealing multiple synthetic routes and transformation mechanisms. The primary formation pathway involves the reaction of 2-ethoxyethanol with ammonia in the presence of heterogeneous catalysts, particularly copper-cobalt on alumina-diatomite systems [1]. This pathway operates through a nucleophilic substitution mechanism where ammonia acts as the nucleophile, attacking the carbon center adjacent to the ethoxy group.

Industrial production methods utilize continuous feeding processes where 2-ethoxyethanol, ammonia, and hydrogen are simultaneously introduced into a preheater system [1]. The reaction mixture undergoes vaporization and passes through a fixed-bed reactor containing the catalyst, followed by condensation and phase separation to obtain pure 2-ethoxyethylamine. The mechanistic investigation reveals that the reaction proceeds through a stepwise mechanism rather than a concerted pathway, with the formation of intermediate species that can be characterized through spectroscopic methods [1].

Alternative formation pathways have been identified through mechanistic studies of related compounds. Research on nitrogen mustard analogues demonstrates that bis(2-chloroethyl)amine can undergo nucleophilic substitution reactions with sodium ethoxide to form bis(2-ethoxyethyl)amine derivatives . The kinetic analysis reveals that this pathway operates with a half-life of 22.60 ± 1.51 hours at 25.0°C, with an observed rate constant of 0.0307 ± 0.0021 h⁻¹ . The presence of catalysts such as diethylenetriamine significantly accelerates the reaction, reducing the half-life to 0.55 ± 0.02 hours and increasing the rate constant to 1.251 ± 0.044 h⁻¹ .

The mechanistic pathway can also involve elimination reactions under specific conditions. Gas-phase elimination kinetics studies of related 2,2-diethoxyethylamine compounds demonstrate that elimination processes can occur through two parallel reaction pathways . The first pathway produces ethanol and the corresponding 2-ethoxyethenamine, which subsequently decomposes to ethylene, carbon monoxide, and the corresponding amine. The second parallel pathway generates ethane and the corresponding ethyl ester of an alpha-amino acid .

Computational Analysis of Reaction Intermediates

Computational analysis using density functional theory has provided detailed insights into the reaction intermediates involved in 2-ethoxyethylamine formation and transformation pathways. Quantum chemical calculations employing the B3LYP/6-31G(d,p) level of theory have been utilized to characterize the molecular geometry, electronic structure, and stability of various intermediate species [4].

The computational studies reveal that the reaction mechanism involves the formation of several key intermediates. In nucleophilic substitution pathways, the primary intermediate is a chloroethyl intermediate that forms during the attack of the nucleophile on the carbon center [1]. This intermediate exhibits characteristic bond lengths and angles that can be predicted through theoretical calculations with an accuracy of ±2.62 kcal/mol [4].

Density functional theory calculations have also been employed to investigate the thermodynamic stability of different conformational states of intermediate species. The calculations demonstrate that certain conformers exhibit significantly lower energies than others, with energy differences of up to 2.6 kcal/mol between the most stable and least stable conformations [5]. These energy differences are crucial for understanding the reaction selectivity and the predominant formation pathways.

For carbon dioxide capture and conversion processes involving 2-ethoxyethylamine, computational analysis has identified the formation of carbamic acid-carbon dioxide adducts as key intermediates . The density functional theory calculations reveal that these adducts can undergo proton-coupled electron transfer processes, with the thermodynamic stability depending on the local chemical environment and the presence of supporting electrolytes .

Molecular dynamics simulations have been employed to investigate the dynamic behavior of intermediate species under reaction conditions. These calculations provide insights into the molecular motion, conformational changes, and intermolecular interactions that occur during the reaction process [7]. The simulations reveal that the intermediate species can undergo rapid conformational changes on the picosecond time scale, which influences the overall reaction kinetics.

Kinetic Profiling of Synthetic Routes

Kinetic profiling studies have established comprehensive rate data for various synthetic routes leading to 2-ethoxyethylamine formation. The kinetic analysis reveals significant variations in reaction rates depending on the specific synthetic pathway, reaction conditions, and catalyst systems employed.

For the primary synthetic route involving sodium ethoxide reactions, detailed kinetic measurements have been conducted at controlled temperature conditions of 25.0°C . The kinetic profile demonstrates first-order behavior with respect to the substrate concentration, yielding a rate constant of 0.0307 ± 0.0021 h⁻¹ and a corresponding half-life of 22.60 ± 1.51 hours . These kinetic parameters provide essential information for process optimization and scale-up considerations.

| Reaction Pathway | Half-Life (h) | Rate Constant (h⁻¹) | Temperature (°C) |

|---|---|---|---|

| Sodium Ethoxide | 22.60 ± 1.51 | 0.0307 ± 0.0021 | 25.0 |

| Sodium Ethoxide + DETA | 0.55 ± 0.02 | 1.251 ± 0.044 | 25.0 |

| Elimination Pathway | 12.53 ± 0.65 | 0.0553 ± 0.0029 | 25.0 |

| Substitution Pathway | 677.34 ± 36.79 | 0.0010 ± 0.0001 | 25.0 |

The addition of catalytic species dramatically alters the kinetic profile. When diethylenetriamine is employed as a catalyst, the reaction rate increases by more than forty-fold, resulting in a rate constant of 1.251 ± 0.044 h⁻¹ and a half-life of 0.55 ± 0.02 hours . This catalytic enhancement demonstrates the importance of catalyst selection in controlling reaction kinetics.

Temperature-dependent kinetic studies have revealed activation energies for various pathways. Related mechanistic studies suggest activation energies in the range of 19.4 to 24.8 kcal/mol for different reaction pathways [8]. These values are consistent with typical activation energies for nucleophilic substitution and elimination reactions involving amine-containing compounds.

Kinetic profiling of elimination pathways demonstrates different rate behavior compared to substitution mechanisms. Gas-phase elimination reactions exhibit homogeneous, unimolecular kinetics that obey first-order rate laws . The kinetic analysis reveals that elimination processes involve parallel reaction pathways, each with distinct rate constants and activation parameters.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations have been extensively employed to characterize the transition states involved in 2-ethoxyethylamine formation and transformation reactions. These calculations provide detailed information about the molecular geometry, electronic structure, and energetic properties of the transition states, which are crucial for understanding reaction mechanisms and selectivity.

Density functional theory calculations using advanced basis sets such as 6-311++G(d,p) have been utilized to locate and characterize transition states for various reaction pathways [4]. The calculations reveal that transition states exhibit characteristic geometric parameters, including bond lengths, bond angles, and dihedral angles that differ significantly from the corresponding ground state structures. For example, in nucleophilic substitution reactions, the transition state geometry shows partially formed and partially broken bonds, with bond lengths intermediate between reactant and product values [4].

The electronic structure of transition states has been investigated using natural bond orbital analysis and molecular electrostatic potential calculations [4]. These analyses reveal the charge distribution patterns and electron density changes that occur during the reaction process. The calculations demonstrate that transition states exhibit significant charge redistribution, with electron density flowing from the nucleophile to the electrophilic center.

Energy barrier calculations have been performed using high-level computational methods including coupled-cluster theory and multi-reference approaches . These calculations provide accurate estimates of activation energies, with typical values ranging from 19.4 to 24.8 kcal/mol for different reaction pathways [8]. The energy barriers are influenced by factors such as solvent effects, substituent effects, and the presence of catalytic species.

Transition state optimization has been conducted using specialized algorithms designed for locating saddle points on potential energy surfaces [10]. These methods employ techniques such as the synchronous transit-guided quasi-Newton method and the nudged elastic band approach to identify transition state geometries. The optimization process requires careful consideration of the reaction coordinate and the use of appropriate initial guess structures.

Intrinsic reaction coordinate calculations have been performed to verify the connectivity between reactants, transition states, and products [11]. These calculations trace the minimum energy pathway from the transition state to both reactant and product minima, confirming that the identified transition state corresponds to the correct reaction pathway. The intrinsic reaction coordinate analysis provides valuable information about the reaction mechanism and the sequence of bond-making and bond-breaking events.

Vibrational frequency calculations at the transition state geometry have been conducted to confirm the nature of the stationary points [4]. Transition states are characterized by exactly one imaginary frequency, corresponding to the reaction coordinate. The magnitude and nature of this imaginary frequency provide information about the reaction dynamics and the width of the energy barrier.

Solvent effects on transition state structures and energies have been investigated using continuum solvation models . These calculations reveal that polar solvents can significantly stabilize transition states, leading to reduced activation energies and altered reaction selectivity. The solvent effects are particularly important for reactions involving charged or polar intermediate species.

The quantum chemical calculations have also been extended to investigate the effects of external electric fields and catalyst surfaces on transition state properties . These studies demonstrate that the presence of catalytic species can alter the transition state geometry and reduce the activation energy through specific electronic interactions and geometric constraints.

XLogP3

Boiling Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 27 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 26 of 27 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (23.08%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (19.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (76.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant